molecular formula C18H19NO2S2 B2925721 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide CAS No. 2034563-81-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2925721
CAS No.: 2034563-81-8
M. Wt: 345.48
InChI Key: HJLRPFGIEHIGGL-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[b]thiophene-2-carboxamide (molecular formula: C19H20N2O2S2, molecular weight: 372.5 g/mol) is a benzothiophene-derived carboxamide featuring a pentyl chain substituted with a hydroxy group and a thiophene moiety .

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S2/c20-10-8-13(15-6-3-11-22-15)7-9-19-18(21)17-12-14-4-1-2-5-16(14)23-17/h1-6,11-13,20H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLRPFGIEHIGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure is distinguished by its 5-hydroxy-3-(thiophen-2-yl)pentyl side chain. Key analogs and their structural differences include:

Compound Name/ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference(s)
N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) Thiophen-2-ylmethyl group C14H11NO2S2 ~301.37 Evaluated as Clk/Dyrk kinase inhibitor; role of thiophene in binding interactions.
3-Hydroxy-N-(2-methoxyphenyl)benzo[b]thiophene-2-carboxamide (5) 3-hydroxybenzothiophene core; 2-methoxyphenylamide C16H13NO3S 299.34 Full hMAO-B inhibition at 10 µM; methoxy group enhances selectivity.
N-(Piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide derivatives (48–54) Piperidinylmethyl group; varied aryl substituents (e.g., Cl, F, CN) on benzothiophene C16–23H17–22ClN2OS 350–450 Anticancer activity; substituents modulate potency against cancer cell lines.
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)sulfonamide derivatives (94–101) Sulfonamide-linked heterocycles (e.g., pyridooxazine, benzothiophene) C15–20H12–18N3–4O3–4S2–3 400–500 Anthrax lethal factor inhibitors; sulfonamide moiety critical for enzyme binding.

Key Observations :

  • The hydroxy group in the target compound may enhance solubility or hydrogen-bonding interactions compared to non-polar analogs like compound 27 .
  • Thiophene substituents (e.g., in compound 27 and the target) are associated with improved binding to kinases or enzymes due to π-π stacking .
  • Bulkier side chains (e.g., piperidinylmethyl in ) increase molecular weight but may reduce membrane permeability.
Anticancer Potential
  • Benzothiophene acrylonitriles (e.g., compounds 31–33) exhibit GI50 values <10–100 nM against 60 cancer cell lines, attributed to their tubulin-binding activity . The target compound’s carboxamide group may offer similar efficacy with improved metabolic stability.
  • N-(Piperidin-4-ylmethyl) derivatives () show varied anticancer potency depending on aryl substituents, suggesting the target’s hydroxy-thiophene chain could similarly modulate activity.
Enzyme Inhibition
  • Compound 5 inhibits hMAO-B (10 µM), while halogenated analogs (7–10) show reduced activity, emphasizing the role of electron-donating groups (e.g., hydroxy, methoxy). The target’s hydroxy group may align with this trend.
  • Clk/Dyrk inhibitors (e.g., compound 27 ) rely on aromatic stacking; the target’s thiophene and benzothiophene moieties may synergize for multi-kinase inhibition.
Antimicrobial Activity
  • Thiophene-carboxamide hybrids (e.g., compound 52 ) inhibit Gram-positive and Gram-negative bacteria.

Physicochemical Properties

Property Target Compound Compound 27 Compound 5
Molecular Weight 372.5 ~301.37 299.34
Hydrogen Bond Donors 2 (amide NH, OH) 1 (amide NH) 2 (amide NH, OH)
Calculated logP (Est.) ~3.5 ~2.8 ~2.5
Solubility Moderate (hydroxy group enhances aqueous solubility) Low Moderate

Implications : The target’s higher molecular weight and logP suggest lower bioavailability than smaller analogs (e.g., compound 5), but its hydroxy group may improve solubility for in vivo applications.

Q & A

Q. Structural confirmation :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify regiochemistry, amide bond formation, and hydroxyl/thiophene substituents. Key signals include aromatic protons (δ 7.0–8.5 ppm) and amide NH (δ ~10–12 ppm) .
  • HRMS (ESI) : Confirm molecular weight and purity (e.g., m/z calculated for C19_{19}H19_{19}NO2_2S2_2: 381.08; observed: 381.09) .

Basic: Which spectroscopic and chromatographic techniques are critical for purity assessment and structural elucidation?

Answer:

  • HPLC/LCMS : Monitor reaction progress and purity using reverse-phase C18 columns with UV detection (λ = 254 nm). Method optimization (e.g., gradient elution with acetonitrile/water) resolves polar byproducts .
  • IR spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, hydroxyl O–H at ~3300 cm1^{-1}) .
  • Melting point analysis : Compare observed m.p. with literature values to detect impurities .

Advanced: How can computational modeling guide the optimization of physicochemical properties for CNS-targeted applications?

Answer:

  • Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The Colle-Salvetti correlation-energy formula aids in modeling electron density distributions .
  • Molecular docking : Screen against targets like Smoothened (Smo) receptor (e.g., Hedgehog pathway) to prioritize substituents enhancing binding affinity. FRM-1/2 analogues show improved brain retention via quinuclidine moieties .
  • LogP prediction : Use software (e.g., MarvinSuite) to balance hydrophobicity (optimal LogP ~2–3) for blood-brain barrier penetration .

Advanced: How should researchers address contradictory bioactivity data across different assay systems?

Answer:

  • Assay standardization : Control variables like cell type (e.g., Caco-2 vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Metabolic stability : Compare results from hepatic microsome assays (e.g., rat vs. human) to identify species-specific degradation .
  • Structural analogs : Test derivatives (e.g., nitro vs. methoxy substituents) to isolate SAR trends. For example, 3-chloro-N-(quinuclidin-3-yl) analogues exhibit higher target selectivity than unsubstituted carboxamides .

Advanced: What strategies improve synthetic yields for structurally complex analogues?

Answer:

  • Catalyst optimization : Use Pd(OAc)2_2/XPhos for Suzuki couplings to reduce homocoupling byproducts .
  • Protecting groups : Temporarily mask the hydroxyl group (e.g., TBS ether) during amide coupling to prevent side reactions .
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 120°C vs. 12 hours reflux) .

Advanced: How can efflux transporter susceptibility be evaluated to enhance CNS bioavailability?

Answer:

  • Caco-2 permeability assays : Measure apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport. Efflux ratios (B→A/A→B) >2 indicate P-gp/MRP-mediated efflux .
  • Co-administration studies : Use inhibitors (e.g., verapamil for P-gp) to assess efflux mitigation. FRM-2 showed reduced efflux (ratio <2) compared to FRM-1 .
  • In vivo pharmacokinetics : Correlate brain-to-plasma ratios (AUCbrain_{brain}/AUCplasma_{plasma}) with in vitro data .

Advanced: What crystallographic techniques resolve stereochemical uncertainties in analogues?

Answer:

  • X-ray diffraction : Use SHELX programs (SHELXL/SHELXS) for structure refinement. Hydrogen bonding and π-π stacking interactions validate molecular packing .
  • Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., C–S in thiophene: ~1.71 Å) with similar carboxamides .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize target engagement?

Answer:

  • Substituent scanning : Systematically vary groups at positions 3 (thiophene) and 5 (hydroxypentyl). For example, chloro substituents at position 3 enhance Smo receptor binding (Kd_d ~59 nM) .
  • 3D-QSAR models : Align pharmacophores using CoMFA/CoMSIA to prioritize bulky, electron-withdrawing groups for improved potency .
  • In vivo efficacy : Test optimized analogues in disease models (e.g., cognitive impairment) with low-dose regimens (e.g., 0.1 mg/kg) to assess procognitive effects .

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